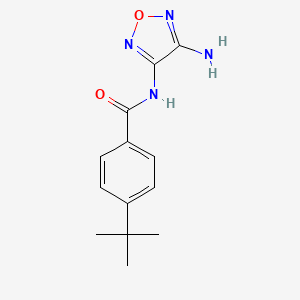![molecular formula C11H16IN3O B14945100 1H-Pyrazole, 4-iodo-3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14945100.png)
1H-Pyrazole, 4-iodo-3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.
Attachment of the ethanone group: This involves the reaction of the iodinated pyrazole with an appropriate ethanone derivative.
Introduction of the pyrrolidinyl group: This step involves the reaction of the intermediate compound with pyrrolidine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The iodine atom can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a different halogen or another functional group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins to modulate their activity. This interaction can involve binding to the active site of an enzyme or to a receptor, leading to inhibition or activation of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE
- 2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE
Comparison
Compared to its bromine and chlorine analogs, 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE may exhibit different reactivity and biological activity due to the larger size and different electronic properties of the iodine atom. This can affect its binding affinity to biological targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C11H16IN3O |
|---|---|
Peso molecular |
333.17 g/mol |
Nombre IUPAC |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C11H16IN3O/c1-8-11(12)9(2)15(13-8)7-10(16)14-5-3-4-6-14/h3-7H2,1-2H3 |
Clave InChI |
WDLMHFONOJNGSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CC(=O)N2CCCC2)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,5H-Pyrazolo[1,2-a][1,2,4]triazol-1-one, 2-(3-chlorophenyl)tetrahydro-3-(3-pyridinyl)-](/img/structure/B14945028.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B14945032.png)
![5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14945041.png)
![4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid](/img/structure/B14945057.png)
![N-(2-phenoxyethyl)-4-[2-(1H-tetrazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B14945061.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B14945070.png)
![1-(dimethylamino)-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945075.png)
![N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B14945080.png)

![4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B14945085.png)
![3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B14945092.png)
![N-(3,4-dimethylphenyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14945108.png)
![methyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B14945130.png)
